3-(acetylamino)-N-cyclohexylbenzamide
Description
3-(Acetylamino)-N-cyclohexylbenzamide is a benzamide derivative featuring an acetylamino group at the 3-position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. Its structure combines aromatic rigidity with the lipophilic cyclohexyl group, which may influence pharmacokinetic properties such as solubility and membrane permeability. Synthesis typically involves coupling reactions, such as those using PyBOP or HBTU as activating agents, followed by purification via preparative HPLC .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-acetamido-N-cyclohexylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)16-14-9-5-6-12(10-14)15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
UBCBPJAGNCAQRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Yields vary based on purification methods (e.g., preparative HPLC) .
*Yields from acetoacetamide synthesis via diketene reactions .
Patent and Commercial Relevance
- Therapeutic Patents: The compound and its analogues are protected under patents for use in cancer therapy, emphasizing the importance of the 3-acetylamino and N-cyclohexyl motifs in maintaining inhibitory activity .
- Scalability Challenges : Low yields in certain syntheses (e.g., 15% for 3-chloro-N-cyclohexylbenzamide) highlight the need for optimized protocols to scale production for clinical trials .
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